Methyl 4-chloro-3-hydroxybutanoate is a compound of interest in the field of chemical synthesis and biotechnology due to its potential applications in various industrial processes. The compound is structurally related to 4-hydroxybutyric acid (4-HB), which is a key platform chemical with a wide range of industrial applications, including the production of 1,4-butanediol and bioplastics1. Additionally, derivatives of this compound, such as methyl 4-oxo-4-phenylbut-2-enoate, have shown promising in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in the development of new antibacterial agents2.
The mechanism of action for methyl 4-chloro-3-hydroxybutanoate can be inferred from studies on related compounds. For instance, 4-oxo-4-phenyl-but-2-enoates have been shown to inhibit MenB, an enzyme in the bacterial menaquinone biosynthesis pathway. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), which then binds to the enzyme with high affinity, disrupting the production of menaquinone, a vital component for bacterial respiration2. This specific inhibition is crucial for the antibacterial activity of these compounds and highlights their potential as targeted antibacterial agents.
In biotechnology, the structurally related 4-HB has been biosynthesized from methane using engineered strains of Methylosinus trichosporium OB3b. By reconstructing the 4-HB biosynthetic pathway and overexpressing certain genes, these strains were able to produce 4-HB and its copolymer P(3-hydroxybutyrate-co-4-hydroxybutyrate) from methane, demonstrating a novel method for producing bioplastics from a single carbon source1. This approach could be adapted for the synthesis of methyl 4-chloro-3-hydroxybutanoate and its polymers, offering a sustainable route for the production of biodegradable plastics.
In the pharmaceutical industry, the antibacterial properties of methyl 4-oxo-4-phenylbut-2-enoate derivatives against MRSA have been explored. These compounds, through their inhibition of the MenB enzyme, have shown efficacy in vivo, increasing survival in systemic infection models and reducing bacterial load in thigh infection models2. This suggests that methyl 4-chloro-3-hydroxybutanoate derivatives could be developed as new anti-MRSA candidates, addressing the growing concern of antibiotic resistance.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: